2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
Description
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a thioether linkage and an acetamide group substituted with an o-tolyl (2-methylphenyl) moiety. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, anti-inflammatory, or CNS-targeting activities . The thioether bridge connects the core to the acetamide group, which is further modified with an o-tolyl group, a structural feature that may confer unique pharmacokinetic or target interaction properties.
Properties
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15-9-7-8-12-19(15)25-20(28)14-29-21-13-16(2)24-23-22(17(3)26-27(21)23)18-10-5-4-6-11-18/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPNUZMAQVDYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidin core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that this compound has potential anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In Vitro Studies : Preliminary studies suggest that derivatives exhibit significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds was reported around 256 µg/mL .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease pathways:
- Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase, which is significant in neurodegenerative disease research .
Case Studies
Several case studies have been conducted to explore the efficacy and mechanisms of action of this compound:
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives, the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to the compound's ability to induce apoptosis in cancer cells through activation of caspase pathways .
Case Study 2: Antimicrobial Activity
A comparative study on various pyrazolo compounds showed that those with similar structural motifs to this compound displayed broad-spectrum antimicrobial activity. The study highlighted the effectiveness of these compounds against both gram-positive and gram-negative bacteria .
Table 1: Biological Activities of 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
Mechanism of Action
The mechanism by which 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide can be compared to related pyrazolo[1,5-a]pyrimidine derivatives and other acetamide-containing compounds. Below is a detailed analysis:
Structural Analogues in the Pyrazolo[1,5-a]pyrimidine Family
Key Observations:
- Substituent Effects : The target compound’s 2,5-dimethyl and 3-phenyl groups differ from F-DPA and DPA-714, which have 5,7-dimethyl and fluorinated aryl substituents. These variations likely alter steric and electronic properties, impacting target binding (e.g., TSPO affinity in F-DPA/DPA-714) .
- Acetamide Modifications : Unlike F-DPA and DPA-714 (N,N-diethyl), the target compound’s N-(o-tolyl) group introduces aromaticity and steric hindrance, which may reduce metabolic clearance compared to alkyl-substituted analogues .
Comparison with Non-Pyrazolo[1,5-a]pyrimidine Acetamides
Key Observations:
- Heterocyclic Core Differences: The pyrazolo[1,5-a]pyrimidine core in the target compound offers a fused bicyclic system, contrasting with monocyclic pyrimidine or thiadiazole cores. This difference may enhance rigidity and π-π stacking interactions in biological systems .
- Thioether vs. Direct Linkages: The thioether bridge in the target compound and 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide may confer similar solubility profiles but distinct metabolic pathways compared to non-thioether analogues .
Research Findings and Implications
- Synthetic Accessibility : lists a related compound, 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol, suggesting synthetic routes for the target compound’s core via thiol intermediates .
- SAR Insights : The o-tolyl group in the acetamide moiety may enhance blood-brain barrier penetration compared to bulkier or polar substituents, as seen in zaleplon’s CNS activity .
Biological Activity
The compound 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide has garnered attention for its potential biological activities, particularly in therapeutic applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C16H15N3OS
- IUPAC Name : this compound
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit various cancer cell lines effectively. A study reported that certain pyrazole derivatives demonstrated cytotoxic activity against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 0.01 to 0.39 µM .
Antiviral Activity
The antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. Some derivatives have been identified as effective against viral infections by inhibiting viral replication mechanisms. This is particularly relevant for therapeutic strategies targeting viral diseases .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory properties of related pyrazole compounds have been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases . Additionally, antioxidant activities have been noted in studies involving animal models exposed to oxidative stressors .
The biological activities of This compound and its analogs are attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression.
- Modulation of Signaling Pathways : These compounds can influence pathways such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help mitigate oxidative damage in cells.
Study on Anticancer Efficacy
In a recent study evaluating the anticancer effects of various pyrazole derivatives, a compound structurally related to This compound was found to exhibit significant cytotoxicity against several human cancer cell lines. The IC50 values were determined through MTT assays, demonstrating a strong correlation between structure and activity .
Investigation of Antiviral Properties
Another investigation focused on the antiviral efficacy of pyrazolo[1,5-a]pyrimidine derivatives against influenza viruses. The study highlighted that certain compounds could effectively inhibit viral replication in vitro by targeting viral polymerases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
